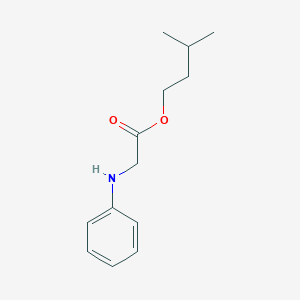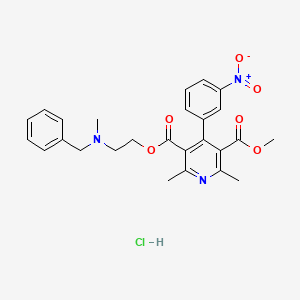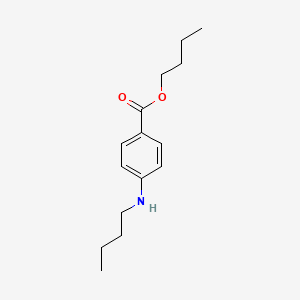![molecular formula C11H12N6 B13445269 (1-(imidazo[1,2-a]pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanamine](/img/structure/B13445269.png)
(1-(imidazo[1,2-a]pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(imidazo[1,2-a]pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanamine is a heterocyclic compound that features both imidazo[1,2-a]pyridine and 1,2,3-triazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(imidazo[1,2-a]pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanamine typically involves multi-step reactions. One common method includes the following steps:
Formation of Imidazo[1,2-a]pyridine: This can be synthesized via condensation reactions involving 2-aminopyridine and α-haloketones.
Click Chemistry: The 1,2,3-triazole ring is often introduced using click chemistry, specifically the Huisgen cycloaddition reaction between an azide and an alkyne.
Final Coupling: The imidazo[1,2-a]pyridine derivative is then coupled with the triazole derivative under suitable conditions to form the final product.
Industrial Production Methods
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group.
Reduction: Reduction reactions can target the triazole ring or the imidazo[1,2-a]pyridine moiety.
Substitution: Nucleophilic substitution reactions can occur at various positions on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenated reagents and bases like sodium hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine ring .
科学研究应用
Chemistry
In chemistry, (1-(imidazo[1,2-a]pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications .
Biology
Biologically, this compound has been studied for its potential as an enzyme inhibitor and receptor modulator. It shows promise in the development of new therapeutic agents .
Medicine
In medicine, the compound is being explored for its potential anti-cancer, anti-inflammatory, and antimicrobial properties. Its ability to interact with various biological targets makes it a versatile candidate for drug development .
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as luminescent materials for optoelectronic applications .
作用机制
The mechanism of action of (1-(imidazo[1,2-a]pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazo[1,2-a]pyridine moiety can bind to active sites of enzymes, inhibiting their activity, while the triazole ring can interact with receptor sites, modulating their function .
相似化合物的比较
Similar Compounds
Imidazo[1,2-a]pyridine: This compound shares the imidazo[1,2-a]pyridine moiety but lacks the triazole ring.
1,2,3-Triazole Derivatives: These compounds contain the triazole ring but do not have the imidazo[1,2-a]pyridine structure.
Uniqueness
The uniqueness of (1-(imidazo[1,2-a]pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanamine lies in its dual functionality, combining the properties of both imidazo[1,2-a]pyridine and 1,2,3-triazole. This dual functionality enhances its potential biological activities and broadens its range of applications in various fields .
属性
分子式 |
C11H12N6 |
|---|---|
分子量 |
228.25 g/mol |
IUPAC 名称 |
[1-(imidazo[1,2-a]pyridin-2-ylmethyl)triazol-4-yl]methanamine |
InChI |
InChI=1S/C11H12N6/c12-5-9-7-17(15-14-9)8-10-6-16-4-2-1-3-11(16)13-10/h1-4,6-7H,5,8,12H2 |
InChI 键 |
PQZPHYCTUHJIRF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC(=CN2C=C1)CN3C=C(N=N3)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[3,4,5-Triacetyloxy-6-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B13445203.png)
![3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzo[b]furan-2-carboxamide](/img/structure/B13445206.png)

![3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylic acid](/img/structure/B13445216.png)
![10-[ethoxy(phenylmethoxy)phosphoryl]-N-[5-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentyl]decanamide](/img/structure/B13445223.png)





![methyl (2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-phenylpropanoate](/img/structure/B13445249.png)
![4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoyl Chloride](/img/structure/B13445254.png)
